1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-amine
Description
1-Methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-amine is a benzimidazole derivative characterized by:
- Methyl substitution at position 1 of the benzimidazole core.
- Morpholin-4-ylmethyl group at position 2, introducing a nitrogen-oxygen heterocyclic moiety.
- Primary amine at position 4.
Properties
IUPAC Name |
1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-16-12-3-2-10(14)8-11(12)15-13(16)9-17-4-6-18-7-5-17/h2-3,8H,4-7,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMMEURPEIYFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-amine typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Introduction of the Methyl Group: Methylation can be performed using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Morpholine Ring: This step involves the reaction of the benzodiazole intermediate with morpholine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and real-time monitoring can optimize reaction conditions and scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Halogenated benzodiazole derivatives.
Scientific Research Applications
Antimalarial Properties
Recent studies have highlighted the antimalarial potential of compounds related to 1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-amine. For instance, derivatives of benzimidazole have been shown to exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. In a comparative study, certain derivatives demonstrated IC50 values as low as , indicating potent antimalarial effects alongside favorable selectivity indices (SI) .
PI3K Inhibition
Phosphoinositide 3-kinase (PI3K) is a crucial enzyme involved in various cellular processes, including cell growth and survival. Compounds similar to this compound have been evaluated for their ability to inhibit PI3K activity. Modifications to the benzimidazole structure have led to increased potency against specific PI3K isoforms, suggesting potential applications in cancer therapy .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step reactions that typically include the formation of the benzodiazole ring followed by alkylation with morpholine derivatives. The synthetic routes often focus on optimizing yield and purity while exploring various substituents that can enhance biological activity.
Case Studies in Synthesis
Several case studies have documented the synthesis of this compound and its derivatives. For example:
- Synthesis via Alkylation : A method involving the alkylation of 1H-benzodiazole with morpholine derivatives has been reported, yielding compounds with varying degrees of biological activity.
- Modification for Enhanced Activity : Structural modifications at specific positions on the benzodiazole ring have been systematically explored to enhance pharmacological properties, including solubility and selectivity towards biological targets .
Potential Therapeutic Uses
Given its biological activities, this compound holds promise for several therapeutic applications:
Cancer Treatment
Due to its ability to inhibit PI3K pathways, this compound may be developed further as a candidate for cancer treatment, particularly in tumors that exhibit aberrant PI3K signaling.
Antimicrobial Activity
Research into related benzimidazole compounds suggests potential antimicrobial properties that could be harnessed against various pathogens.
Mechanism of Action
The mechanism of action of 1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The benzodiazole core can interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substitution Patterns
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Morpholine vs. Piperazine : The target compound’s morpholine group (oxygen-containing) may confer lower basicity compared to the 4-methylpiperazine analog (nitrogen-rich), affecting solubility and receptor interactions .
- Substituent Position : The amine at position 5 in the target compound contrasts with position 2 substitutions in and , suggesting divergent binding modes.
Biological Activity
Overview
1-Methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzodiazoles, which are known for their diverse pharmacological properties. The presence of a morpholine ring enhances its biological interactions, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 1-methyl-2-[(morpholin-4-yl)methyl]-1H-benzodiazol-5-amine |
| Molecular Formula | C13H18N4O |
| Molecular Weight | 246.31 g/mol |
| InChI Key | InChI=1S/C13H18N4O/c14-11(15)12(16)10-9(7-8)6(17)5/h7,10H,5-6,8,14H2,1H3,(H,15,16) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may inhibit certain enzymes or receptors involved in critical cellular pathways. For instance, it may modulate inflammatory responses by inhibiting enzymes associated with pro-inflammatory signaling pathways .
Antitumor Activity
Research indicates that derivatives of benzodiazoles, including this compound, exhibit notable antitumor properties. In studies involving various cancer cell lines, the compound demonstrated significant antiproliferative effects. For example:
| Cell Line | IC50 Value (μM) |
|---|---|
| HCT116 (colon cancer) | 0.64 |
| KMS-12 BM (multiple myeloma) | 0.64 |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .
Enzymatic Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes. For instance, it has shown potential as an inhibitor of protein kinases involved in cancer progression. The structure–activity relationship (SAR) studies indicate that modifications to the benzodiazole core can enhance enzyme inhibition potency .
Study on Antitumor Efficacy
A significant study explored the efficacy of various benzodiazole derivatives in inhibiting tumor growth in vivo. The results highlighted that compounds similar to 1-methyl-2-[(morpholin-4-yl)methyl]-1H-benzodiazol-5-amine effectively reduced tumor size in mouse models when administered at specific dosages .
Cytotoxicity Evaluation
In vitro cytotoxicity assessments revealed that the compound exhibited low toxicity against normal cells while maintaining potent activity against cancerous cells. This selectivity is crucial for minimizing side effects during therapeutic applications .
Q & A
Basic Research Question
- ¹H-NMR : The morpholine moiety shows characteristic singlet peaks for N–CH₂–N protons at δ 2.4–2.6 ppm, while the benzodiazole aromatic protons resonate at δ 7.1–7.8 ppm. Methyl groups on the benzodiazole ring appear as singlets near δ 3.3 ppm .
- IR : Stretching vibrations for C–N (morpholine) at 1100–1250 cm⁻¹ and N–H (amine) at 3300–3500 cm⁻¹ confirm functional groups .
- ¹³C-NMR : Quaternary carbons in the benzodiazole ring are observed at δ 140–150 ppm .
What computational methods are recommended for predicting the biological activity of this compound, and how do docking studies inform target selection?
Advanced Research Question
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with targets such as tubulin or carbonic anhydrase isoforms. For example, docking poses of analogous benzodiazoles show π-π stacking with aromatic residues in enzyme active sites .
- Quantum chemical calculations : DFT (B3LYP/6-31G*) optimizes geometry and electrostatic potential maps to predict binding affinities .
- Validation : Compare computed binding energies (e.g., ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
How do researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. lack of efficacy) for this compound class?
Advanced Research Question
Discrepancies often arise from assay conditions or structural variations. Methodological strategies include:
- Dose-response profiling : Test multiple concentrations (e.g., 0.1–100 µM) to identify threshold effects.
- Structural analogs : Compare activities of derivatives with/without the morpholine group to isolate pharmacophoric contributions .
- Cell line specificity : Evaluate cytotoxicity across diverse cancer cell lines (e.g., MCF-7 vs. HeLa) to assess selectivity .
What strategies improve the scalability of this compound’s synthesis while maintaining regioselectivity?
Advanced Research Question
- One-pot reactions : Combine cyclization and alkylation steps under solvent-free conditions to reduce purification steps, as demonstrated for pyrazolo-pyrimidine analogs .
- Flow chemistry : Continuous reactors enhance control over exothermic reactions (e.g., Mannich reactions) .
- Green chemistry : Replace formaldehyde with paraformaldehyde to minimize side products .
How does the morpholinylmethyl group influence the compound’s pharmacokinetic properties, and what modifications enhance metabolic stability?
Advanced Research Question
- Lipophilicity : The morpholine group increases logP, improving membrane permeability but potentially reducing aqueous solubility .
- Metabolism : N-Oxidation of morpholine can occur in vivo. Strategies to mitigate this include:
What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Advanced Research Question
- Matrix effects : Plasma proteins can interfere with LC-MS/MS detection. Solutions include:
- Limit of detection (LOD) : Optimize MRM transitions (e.g., m/z 300 → 154 for fragmentation) to enhance sensitivity .
How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Advanced Research Question
- Core modifications : Replace the benzodiazole with indole or triazole rings to assess impact on tubulin inhibition .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 5-amine position to enhance hydrogen bonding with targets .
- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic features with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
